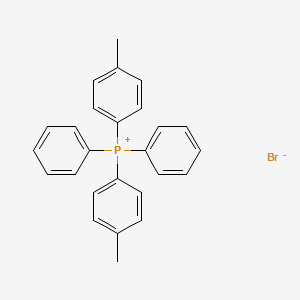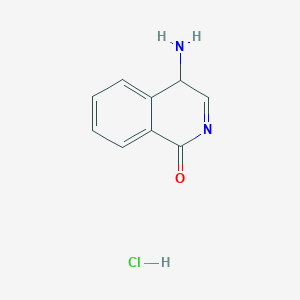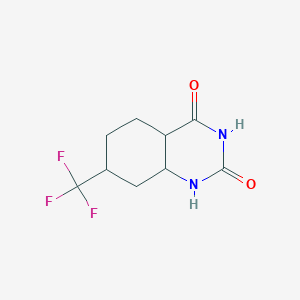
bis(4-methylphenyl)-diphenylphosphanium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methylphenyl)-diphenylphosphanium;bromide: is an organophosphorus compound that features a phosphonium cation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of bis(4-methylphenyl)-diphenylphosphanium;bromide typically involves the reaction of triphenylphosphine with 4-methylbromobenzene under specific conditions. The reaction is carried out in the presence of a base such as sodium or potassium carbonate, which facilitates the substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-methylphenyl)-diphenylphosphanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Bis(4-methylphenyl)-diphenylphosphanium;bromide is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands for catalysis. It is also used in the synthesis of other organophosphorus compounds .
Biology and Medicine: In biological research, this compound is used to study the interactions of phosphonium salts with biological membranes.
Industry: In the industrial sector, this compound is used in the production of materials with specific electronic properties. It is also used in the development of new catalysts for chemical processes .
Mécanisme D'action
The mechanism of action of bis(4-methylphenyl)-diphenylphosphanium;bromide involves its interaction with molecular targets such as enzymes and cell membranes. The phosphonium cation can interact with negatively charged sites on enzymes, potentially inhibiting their activity. In drug delivery, the compound can facilitate the transport of drugs across cell membranes by interacting with the lipid bilayer .
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar properties.
Bis(4-methylphenyl)phosphine oxide: An oxidized form of the compound.
Uniqueness: Bis(4-methylphenyl)-diphenylphosphanium;bromide is unique due to its specific structure, which imparts distinct chemical properties.
Propriétés
Formule moléculaire |
C26H24BrP |
|---|---|
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
bis(4-methylphenyl)-diphenylphosphanium;bromide |
InChI |
InChI=1S/C26H24P.BrH/c1-21-13-17-25(18-14-21)27(23-9-5-3-6-10-23,24-11-7-4-8-12-24)26-19-15-22(2)16-20-26;/h3-20H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
SGPBJFAZOAQZQL-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12342937.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12342938.png)






![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12342993.png)





